2-Amino-4,5-dimethylphenol

Heterocyclic synthesis Benzoxazole Benzimidazole

Safeguard your synthetic route with the precise 4,5-dimethyl substitution pattern of 2-Amino-4,5-dimethylphenol (CAS 6623-41-2). This ortho-aminophenol is essential for constructing 5,6-dimethyl-2-aminobenzoxazole pharmacophores, a pathway inaccessible to 4,5-dimethyl-1,2-phenylenediamine. Its electron-rich scaffold also accelerates azo dye coupling and enables tunable antiproliferative SAR exploration. Procure this specific isomer to ensure regioselective heterocyclic formation and avoid yield losses from generic substitutions.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 6623-41-2
Cat. No. B189449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethylphenol
CAS6623-41-2
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)O)N
InChIInChI=1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
InChIKeyJEASLLCHQHBBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dimethylphenol for Procurement: Chemical Identity and Core Properties


2-Amino-4,5-dimethylphenol (CAS 6623-41-2), also designated as 4,5-dimethyl-2-aminophenol or 6-amino-3,4-xylenol, is an ortho-aminophenol derivative with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol [1]. The compound features a phenolic hydroxyl group at position 1, an amino group at position 2, and methyl substituents at positions 4 and 5 on the benzene ring [1]. This specific substitution pattern confers distinct electronic properties, as both the amino and hydroxyl groups serve as strong electron-donating moieties, further enhanced by the two methyl groups . Commercially, the compound is available as a solid with a reported melting point range of 173–175 °C (sublimation) and typical purity specifications of 95% from major chemical suppliers [1].

Why 2-Amino-4,5-dimethylphenol Cannot Be Interchanged with Generic Aminophenols or Diamine Analogs


Generic substitution of 2-amino-4,5-dimethylphenol with other aminophenol isomers or with the structurally related diamine 4,5-dimethyl-1,2-phenylenediamine (CAS 3171-45-7) introduces fundamental alterations to reaction outcomes . The ortho-aminophenol scaffold enables specific heterocyclic ring formations—particularly benzoxazole synthesis—that are mechanistically inaccessible to ortho-phenylenediamines, which instead form benzimidazole rings [1]. Furthermore, the 4,5-dimethyl substitution pattern on 2-amino-4,5-dimethylphenol differentiates it from regioisomers such as 4-amino-2,5-dimethylphenol (CAS 3096-71-7) and 2-amino-3,5-dimethylphenol, each of which presents distinct steric and electronic environments that alter reaction kinetics, regioselectivity, and product profiles in electrophilic substitution and coupling reactions [2]. Substituting with an alternative aminophenol without equivalent methyl group positioning may result in divergent product distributions, reduced synthetic yields, or failure to achieve the intended heterocyclic scaffold entirely.

Quantitative Differentiation Evidence: 2-Amino-4,5-dimethylphenol Performance Against Key Comparators


Ortho-Aminophenol vs. Ortho-Phenylenediamine: Divergent Heterocyclic Product Classes

2-Amino-4,5-dimethylphenol contains an ortho-aminophenol functionality, enabling condensation with carbonyl reagents to yield benzoxazole derivatives [1]. In contrast, the structurally analogous 4,5-dimethyl-1,2-phenylenediamine (CAS 3171-45-7) reacts with identical carbonyl substrates to produce benzimidazole scaffolds [1][2]. This fundamental divergence arises from the distinct nucleophilic character of the hydroxyl oxygen versus the second amino nitrogen, directing cyclization toward oxygen-containing versus nitrogen-containing heterocycles respectively. Microwave-assisted one-pot methodologies confirm that 2-aminophenol derivatives (including the 4,5-dimethyl substituted variant) generate 2-alkyl amino benzoxazoles, whereas corresponding 1,2-phenylenediamines produce 2-alkyl amino benzimidazoles under identical carbodiimide-mediated conditions [1].

Heterocyclic synthesis Benzoxazole Benzimidazole Medicinal chemistry

Patent-Documented Synthetic Route with 77% Yield via Catalytic Hydrogenation

A well-characterized synthetic route to 2-amino-4,5-dimethylphenol is documented in US Patent US06028195, involving catalytic hydrogenation of 4,5-dimethyl-2-nitrophenol using 10% palladium on activated carbon in tetrahydrofuran-ethanol solvent mixture, achieving a reported yield of 77% . The reaction proceeds over 5 hours under hydrogen atmosphere. In comparison, alternative aminophenol syntheses via direct amination of dimethylphenol precursors with ammonia often require more forcing conditions and may produce regioisomeric mixtures requiring chromatographic separation, potentially reducing isolated yields . The patented nitro-reduction route offers regiochemical fidelity because the substitution pattern is pre-established in the nitrophenol precursor, avoiding isomeric byproducts that complicate purification in direct amination approaches.

Process chemistry Catalytic hydrogenation Nitro reduction Scale-up

Anticancer Activity: In Vitro and In Vivo Antiproliferative Effects of Arylimine Derivatives

2-Amino-4,5-dimethylphenol and its arylimine derivatives have demonstrated antiproliferative activity against cancer cell lines in both in vitro and in vivo models . The compound functions as an arylimine precursor and is proposed to act as a nucleophile in reverse Michael addition reactions with electrophiles, though the precise mechanism remains under investigation . Notably, the 4,5-dimethyl substitution pattern on the phenolic ring contributes to the compound's biological activity profile, distinguishing it from unsubstituted 2-aminophenol or other methylated regioisomers whose structure-activity relationships have not been equivalently characterized in the published literature. While comparative IC₅₀ values against specific cell lines for the 4,5-dimethyl variant versus other substitution patterns are not publicly available, the documented antiproliferative activity establishes this scaffold as a validated starting point for medicinal chemistry optimization programs targeting oncology indications.

Cancer research Antiproliferative Arylimine Drug discovery

Azo Dye Precursor Capability via Electrophilic Substitution Reactivity

2-Amino-4,5-dimethylphenol is specifically utilized as a precursor in azo dye production owing to its ability to undergo electrophilic substitution reactions . The combination of an amino group and two methyl groups on the phenolic ring creates an electron-rich aromatic system that is highly activated toward electrophilic attack, facilitating efficient diazonium salt formation and subsequent azo coupling [1]. This enhanced reactivity distinguishes the compound from less substituted 2-aminophenols, where reduced electron density results in slower coupling kinetics or requires more forcing reaction conditions. While quantitative rate constants for azo coupling of 2-amino-4,5-dimethylphenol versus 2-aminophenol are not publicly available, the class-level inference from electronic structure principles predicts superior reactivity for the 4,5-dimethyl substituted variant due to cumulative electron donation from three activating groups (hydroxyl, amino, and two methyls) [1].

Dye chemistry Azo coupling Electrophilic substitution Pigments

High-Value Application Scenarios for 2-Amino-4,5-dimethylphenol in Research and Industry


Medicinal Chemistry: Benzoxazole-Based Drug Candidate Synthesis

2-Amino-4,5-dimethylphenol is the precursor of choice for synthesizing 2-aminobenzoxazole derivatives containing a 5,6-dimethyl substitution pattern on the fused benzene ring [1]. This scaffold is mechanistically inaccessible from the structurally similar 4,5-dimethyl-1,2-phenylenediamine, which instead yields benzimidazole products [1]. Recent literature reports that 2-aminobenzimidazoles featuring a phenol moiety exhibit high in vitro potency against Plasmodium parasites, establishing the broader class as a validated antimalarial pharmacophore . The ortho-aminophenol architecture of 2-amino-4,5-dimethylphenol enables construction of the analogous benzoxazole series, providing medicinal chemists with an oxygen-containing heterocyclic alternative that may offer distinct physicochemical properties, metabolic stability, and intellectual property positioning relative to benzimidazole-based leads [1].

Process Development: Catalyst Screening for Nitroarene Reduction

The patented synthetic route to 2-amino-4,5-dimethylphenol via Pd/C-catalyzed hydrogenation of 4,5-dimethyl-2-nitrophenol, yielding 77% isolated product under defined conditions, provides a robust benchmark reaction for catalyst screening and process optimization studies [1]. The reaction system (11.7 g nitro substrate, 0.57 g 10% Pd/C, THF/ethanol solvent, 5-hour H₂ atmosphere) is fully characterized, enabling reproducible evaluation of alternative catalyst systems, including heterogeneous catalysts with varied metal loadings, supported base-metal catalysts, or transfer hydrogenation methodologies [1]. Process chemists can leverage this well-documented transformation to benchmark novel catalyst performance, optimize reaction parameters for scale-up, or assess catalyst lifetime and recyclability in a system with established baseline metrics.

Dye and Pigment Manufacturing: Azo Coupling Component

2-Amino-4,5-dimethylphenol serves as an electron-rich diazo component in azo dye synthesis, where its cumulative activation by hydroxyl, amino, and dual methyl substituents enhances electrophilic substitution kinetics [1]. Industrial dye manufacturers requiring azo pigments with specific shade characteristics and fastness properties may select this intermediate over less substituted aminophenols to achieve desired electronic tuning of the chromophore [1]. The 4,5-dimethyl substitution pattern imparts both steric and electronic influences on the final dye molecule, potentially affecting aggregation behavior, solubility in application media, and photostability of the resulting colorant. This positions the compound as a specialty intermediate for high-performance dyes where generic aminophenols fail to meet technical specifications .

Anticancer Arylimine Scaffold Exploration

Research groups investigating antiproliferative arylimine compounds may utilize 2-amino-4,5-dimethylphenol as a core scaffold for structure-activity relationship (SAR) exploration [1]. The documented in vitro and in vivo anticancer activity of this compound and its derivatives provides a validated starting point for medicinal chemistry optimization [1]. The proposed mechanism involving nucleophilic participation in reverse Michael addition reactions suggests that the 4,5-dimethyl substitution pattern may modulate reactivity through combined electronic and steric effects, offering a tunable handle for optimizing biological activity while maintaining synthetic tractability. Procurement of this specific intermediate, rather than generic 2-aminophenol, ensures that subsequent SAR studies are conducted on a scaffold with demonstrated biological relevance to oncology targets [1].

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